
Pseudo Acarbose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pseudo Acarbose is a synthetic compound that mimics the structure and function of acarbose, a well-known alpha-glucosidase inhibitor. Alpha-glucosidase inhibitors are used primarily to manage type 2 diabetes by delaying the absorption of carbohydrates in the intestines, thereby reducing postprandial blood glucose levels .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pseudo Acarbose involves multiple steps, starting from simple carbohydrate precursors. The process typically includes:
Glycosylation: This step involves the formation of glycosidic bonds between carbohydrate units.
Hydrogenation: Reduction of double bonds to single bonds using hydrogen gas in the presence of a catalyst.
Acetylation: Introduction of acetyl groups to protect hydroxyl groups during subsequent reactions.
Deprotection: Removal of protective groups to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Pseudo Acarbose undergoes several types of chemical reactions:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like potassium permanganate.
Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents like sodium borohydride.
Substitution: Replacement of functional groups with other groups, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound, which can be further modified for specific applications.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, Pseudo Acarbose is used as a model compound to study carbohydrate chemistry and enzyme inhibition. It serves as a reference for developing new alpha-glucosidase inhibitors.
Biology
In biological research, this compound is used to study the metabolic pathways involved in carbohydrate digestion and absorption. It helps in understanding the role of alpha-glucosidase in glucose metabolism.
Medicine
In medicine, this compound is investigated for its potential to manage type 2 diabetes and other metabolic disorders. It is also studied for its effects on gut microbiota and its potential anti-inflammatory properties.
Industry
In the industrial sector, this compound is used in the production of functional foods and nutraceuticals aimed at managing blood glucose levels. It is also used in the development of new pharmaceutical formulations.
Wirkmechanismus
Pseudo Acarbose exerts its effects by competitively inhibiting alpha-glucosidase enzymes located in the brush border of the small intestine . These enzymes are responsible for breaking down complex carbohydrates into simple sugars, which are then absorbed into the bloodstream. By inhibiting these enzymes, this compound delays carbohydrate digestion and absorption, leading to lower postprandial blood glucose levels.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acarbose: The original alpha-glucosidase inhibitor, used clinically to manage type 2 diabetes.
Voglibose: Another alpha-glucosidase inhibitor with a similar mechanism of action.
Miglitol: A third alpha-glucosidase inhibitor, differing slightly in its chemical structure and pharmacokinetics.
Uniqueness
Pseudo Acarbose is unique in its synthetic origin and structural modifications, which may offer advantages in terms of potency, selectivity, and side effect profile compared to other alpha-glucosidase inhibitors .
Eigenschaften
Molekularformel |
C25H43NO17 |
|---|---|
Molekulargewicht |
629.6 g/mol |
IUPAC-Name |
5-[5-[3,4-dihydroxy-6-methyl-5-[[4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]oxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-6-(hydroxymethyl)oxane-2,3,4-triol |
InChI |
InChI=1S/C25H43NO17/c1-6-11(26-9-3-8(4-27)12(29)15(32)13(9)30)14(31)19(36)24(39-6)42-21-7(2)40-25(20(37)17(21)34)43-22-10(5-28)41-23(38)18(35)16(22)33/h3,6-7,9-38H,4-5H2,1-2H3 |
InChI-Schlüssel |
XJAJBWIEVGWQTM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)O)CO)C)O)O)NC4C=C(C(C(C4O)O)O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(Ethyl-methyl-amino)-methyl]-2-methyl-phenylamine](/img/structure/B12065419.png)
![(2S)-2-amino-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoic acid hydrochloride](/img/structure/B12065427.png)
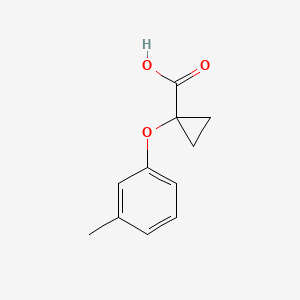

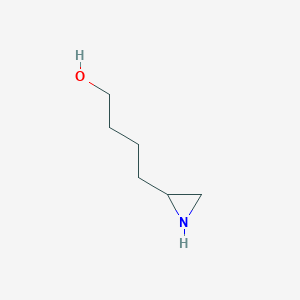
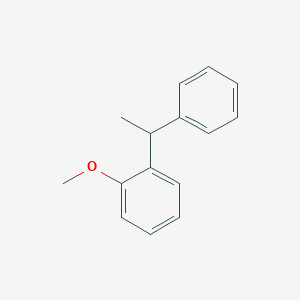

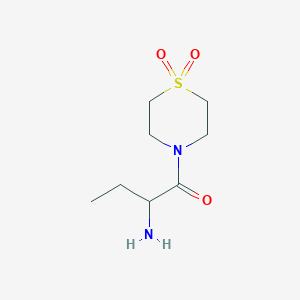



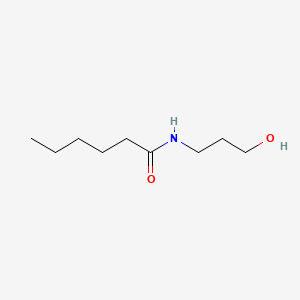

![11,16,17-trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B12065513.png)
